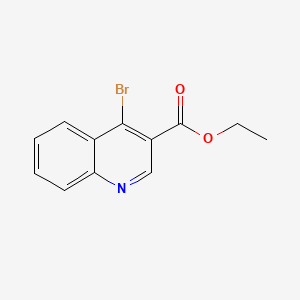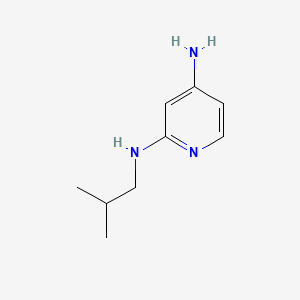
1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (DMPP) is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. DMPP has been shown to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Medicinal Chemistry
1-(4,6-Dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid and its derivatives play a pivotal role in the field of medicinal chemistry due to their wide-ranging biological activities. These compounds are regarded as significant scaffold structures in heterocyclic compounds, exhibiting a variety of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives involves diversified methods, and understanding their structure-activity relationship (SAR) is crucial for developing potential drug candidates (Parmar et al., 2023; Cetin, 2020; Dar & Shamsuzzaman, 2015).
Heterocyclic Chemistry and Biological Activity
The compound is extensively utilized as a precursor or building block for the synthesis of various heterocyclic compounds. These heterocyclic structures are further applied in the design and synthesis of biologically active molecules, especially in the development of potential anticancer agents. The Knoevenagel condensation reaction is a notable method involved in this process, significantly contributing to the synthesis of biologically fascinating molecules (Gomaa & Ali, 2020).
Role in Chemical Inhibition and Drug Development
This compound and its derivatives have also been involved in the study of chemical inhibition, particularly in the inhibition of cytochrome P450 isoforms in human liver microsomes. The selectivity of these inhibitors is critical in deciphering the involvement of specific cytochrome P450 isoforms, thereby playing an essential role in the metabolism of various drugs and predicting potential drug-drug interactions (Khojasteh et al., 2011).
Mechanism of Action
Target of Action
The compound, also known as Ambrisentan , is a selective type A endothelin receptor antagonist . The primary target of this compound is the endothelin receptor, particularly the type A endothelin receptor (ET A ) .
Mode of Action
Ambrisentan prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax . This is achieved by blocking the action of endothelin on the ET A receptor, thereby inhibiting the vasoconstrictive effect of endothelin .
Biochemical Pathways
The compound operates within the endothelin signaling pathway. By antagonizing the ET A receptor, it inhibits the action of endothelin, a potent vasoconstrictor. This leads to the relaxation of smooth muscle cells in the blood vessels, reducing blood pressure and improving blood flow .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption, indicating good bioavailability . It is an inhibitor of CYP2C9 and CYP3A4, which are key enzymes involved in drug metabolism . The compound has a lipophilicity log Po/w (iLOGP) of 2.69, indicating its ability to cross biological membranes .
Result of Action
The primary result of the compound’s action is the relaxation of blood vessels, leading to a reduction in blood pressure . This makes it effective in the treatment of conditions such as pulmonary arterial hypertension .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP2C9 and CYP3A4) could potentially affect its metabolism and efficacy . Additionally, factors such as pH and temperature could potentially impact the stability of the compound.
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-3-oxo-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-5-3-6(2)12-10(11-5)14-8(15)4-7(13-14)9(16)17/h3-4,13H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJGCAPQWFMTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=C(N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


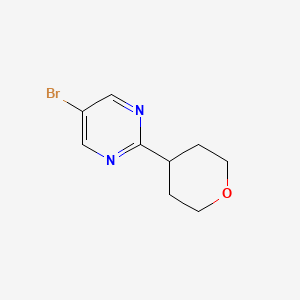

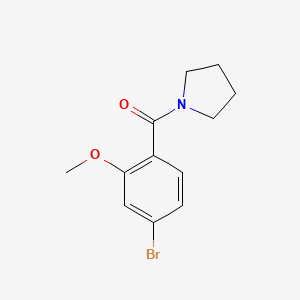
![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)

![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)
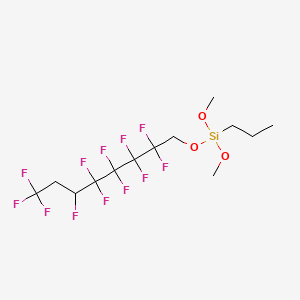

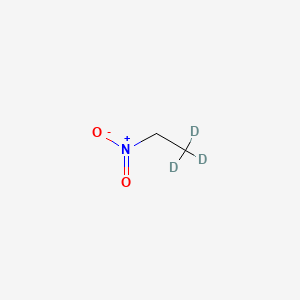
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)

